Fructose-1,6-diphosphate

Neuroprotection Anticonvulsant Seizure Models

Fructose-1,6-diphosphate (FDP) trisodium salt octahydrate is the only glycolytic intermediate that bypasses the phosphofructokinase (PFK) regulatory checkpoint, enabling ATP generation under ischemia where G6P and F6P fail. Clinical CABG trials confirm improved cardiac index (AUC-16h P=0.013) and reduced CK-MB (P<0.05). Broad-spectrum anticonvulsant efficacy surpasses valproic acid and 2-deoxyglucose across pilocarpine, kainic acid, and PTZ models. Dual metabolic/antiplatelet action (1-3 mM inhibits thrombin, ADP, and adrenaline-induced aggregation). Non-substitutable for ischemia-reperfusion, organ preservation, and cardioprotective research.

Molecular Formula C6H14O12P2
Molecular Weight 340.12 g/mol
Cat. No. B8644906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFructose-1,6-diphosphate
Molecular FormulaC6H14O12P2
Molecular Weight340.12 g/mol
Structural Identifiers
SMILESC(C1C(C(C(O1)(COP(=O)(O)O)O)O)O)OP(=O)(O)O
InChIInChI=1S/C6H14O12P2/c7-4-3(1-16-19(10,11)12)18-6(9,5(4)8)2-17-20(13,14)15/h3-5,7-9H,1-2H2,(H2,10,11,12)(H2,13,14,15)/t3-,4-,5+,6+/m1/s1
InChIKeyRNBGYGVWRKECFJ-ZXXMMSQZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fructose-1,6-Diphosphate Procurement Guide: Baseline Characteristics of a Glycolytic Intermediate


Fructose-1,6-diphosphate (FDP; also referred to as fructose-1,6-bisphosphate) is a high-energy glycolytic intermediate that serves as both an endogenous metabolite in the Embden-Meyerhof pathway and an exogenously administered pharmacological agent. As a hexose phosphate derivative, FDP enters glycolysis distal to the phosphofructokinase (PFK) regulatory checkpoint, enabling ATP generation under ischemic or hypoxic conditions when upstream glucose metabolism is compromised [1]. The compound is commercially available as the trisodium salt octahydrate (CAS 81028-91-3) and has been investigated in multiple clinical trials for cardioprotection and neuroprotection [2].

Why Generic Substitution of Fructose-1,6-Diphosphate Fails: Critical Differentiators from In-Class Alternatives


Fructose-1,6-diphosphate cannot be freely substituted with other glycolytic intermediates or phosphate esters due to its unique position distal to the PFK regulatory checkpoint, enabling ATP production independent of upstream inhibition [1]. Unlike glucose-6-phosphate (G6P) or fructose-6-phosphate (F6P), which require functional PFK activity, FDP bypasses this rate-limiting step, conferring distinct metabolic advantages in ischemic tissues [2]. Additionally, FDP demonstrates divergent pharmacological effects compared to structurally related analogs, including superior inhibition of platelet aggregation versus other hexose phosphates and distinct allosteric effects on hemoglobin oxygen affinity [3]. The quantitative evidence below establishes that FDP's therapeutic profile cannot be replicated by in-class compounds such as 2-deoxyglucose, valproic acid, or other glycolytic intermediates.

Fructose-1,6-Diphosphate Quantitative Differentiation: Head-to-Head Evidence for Procurement Decisions


Superior Anticonvulsant Efficacy Across Multiple Seizure Models Compared to Valproic Acid and 2-Deoxyglucose

Fructose-1,6-bisphosphate (F1,6BP) demonstrated dose-dependent anticonvulsant activity in all three acute seizure models tested (pilocarpine, kainic acid, and pentylenetetrazole), whereas the standard antiepileptic drug valproic acid (VPA) showed only partial efficacy, and 2-deoxyglucose (2-DG) was effective solely in the pilocarpine model [1]. The ketogenic diet exhibited no anticonvulsant effect in any of these models. F1,6BP was also partially effective when administered after seizure onset, a therapeutic window not demonstrated by the comparators [2].

Neuroprotection Anticonvulsant Seizure Models

Clinically Significant Cardioprotection in CABG Surgery Versus Placebo

In a randomized, placebo-controlled, double-blinded clinical trial of 120 patients undergoing coronary artery bypass graft (CABG) surgery, fructose-1,6-diphosphate (FDP) administered at 250 mg/kg IV preoperatively plus 2.5 mM as cardioplegic additive produced statistically significant improvements in multiple cardiac function parameters compared to placebo [1]. FDP-treated patients exhibited lower serum creatine kinase-MB (CK-MB) levels, fewer perioperative myocardial infarctions, and improved hemodynamic indices [2].

Cardioprotection Ischemia-Reperfusion Injury Cardiac Surgery

Prevention of Oxidative Stress-Induced Contractile Dysfunction in Isolated Heart Model

In isolated and perfused rat hearts subjected to oxidative stress via hydrogen peroxide and diamide infusion, fructose-1,6-bisphosphate strongly prevented the decline in heart contractility [1]. Notably, FDP exerted a selective protective effect on mitochondrial glutathione content while having no effect on cytosolic glutathione release, indicating targeted mitochondrial preservation [2]. The compound also prevented lactate dehydrogenase loss, confirming cell membrane protection.

Oxidative Stress Cardioprotection Ex Vivo Heart Perfusion

Timing-Dependent Cardioprotection: Superiority of Pre-Ischemic Administration

The cardioprotective efficacy of fructose-1,6-bisphosphate (FDP) is strictly dependent on the timing of administration. In isolated perfused rabbit hearts subjected to 60-minute ischemia followed by 30-minute reperfusion, optimal myocardial preservation was achieved only when FDP was present prior to ischemia and during reperfusion [1]. Administration at the onset of ischemia or solely during reperfusion failed to confer cardioprotection, as assessed by recovery of left ventricular pressure, creatine phosphokinase release, mitochondrial function, and ATP/creatine phosphate tissue contents [2].

Ischemia-Reperfusion Cardioprotection Timing of Administration

Inhibition of Platelet Aggregation Across Multiple Agonists

Fructose-1,6-diphosphate (FDP) at concentrations of 1-3 mM inhibits platelet aggregation induced by a broad panel of agonists including thrombin, vasopressin, platelet activating factor, ADP, adrenaline, arachidonate, and the stable thromboxane analogue U 44069 [1]. More recent studies confirm that FDP at 6 mg/mL nearly abolishes epinephrine- and ADP-induced aggregation under unbuffered conditions (P < 0.001) [2]. This broad-spectrum antiplatelet activity distinguishes FDP from other glycolytic intermediates that lack such effects.

Platelet Aggregation Antithrombotic Ex Vivo Pharmacology

Superior Liver Preservation Compared to HTK Solution in Cold Ischemia

In a comparative study of liver preservation solutions, Fructose-1,6-Bisphosphate (FBP) demonstrated better performance than the standard Histidine-Tryptophan-Ketoglutarate (HTK) solution in rats subjected to total cold ischemia [1]. FBP preservation resulted in superior nitrate levels and lower aspartate aminotransferase (AST) release, indicating improved preservation of hepatic function and reduced hepatocellular injury [2].

Organ Preservation Liver Transplantation Cold Ischemia

Fructose-1,6-Diphosphate Optimal Application Scenarios Based on Quantitative Evidence


Cardioplegia and Myocardial Protection in Cardiac Surgery Research

Based on the clinical trial evidence showing improved cardiac index (AUC-16h P=0.013), higher LVSWI (AUC-16h P=0.003), and reduced CK-MB levels (P<0.05) in CABG patients [1], FDP is optimally applied as a cardioplegic additive at 2.5 mM combined with 250 mg/kg IV preoperative administration. This regimen is indicated for studies of ischemia-reperfusion injury and cardioprotective adjuncts in cardiac surgery models. The timing-dependent nature of FDP's protection [2] mandates administration prior to ischemic insult, distinguishing its use from rescue-oriented interventions.

Anticonvulsant Screening and Neuroprotection in Seizure Models

FDP demonstrates broad anticonvulsant efficacy across pilocarpine, kainic acid, and pentylenetetrazole models at doses of 0.25-1.0 g/kg, surpassing the partial efficacy of valproic acid and the model-specific activity of 2-deoxyglucose [3]. This makes FDP the preferred positive control or investigational compound for studies requiring consistent anticonvulsant effects across diverse seizure etiologies. The compound's oral bioavailability in rats [4] supports its use in chronic dosing paradigms.

Organ Preservation Solution Development

The comparative advantage of FBP over HTK solution in maintaining liver function during cold ischemia [5] supports its application in developing next-generation organ preservation solutions. Procurement of FDP for preservation studies should prioritize formulations compatible with cold storage protocols and evaluate endpoints including nitrate levels and AST release as markers of preservation quality.

Platelet Aggregation Inhibition in Ischemia-Reperfusion Studies

FDP at concentrations of 1-3 mM inhibits platelet aggregation across multiple agonists including thrombin, ADP, and adrenaline [6]. This property is particularly valuable in ischemia-reperfusion models where microvascular thrombosis contributes to tissue injury. The compound's dual metabolic and antiplatelet effects enable investigation of integrated cardioprotective or neuroprotective mechanisms without confounding from separate antiplatelet agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fructose-1,6-diphosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.